Triphen diol

pancreatic cancer isoflavene antiproliferative

Triphen diol (CAS 1213777-80-0), also known as triphendiol or NV-196, is a synthetic isoflavene with the IUPAC name (3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol and molecular formula C22H20O4 (MW 348.39). It belongs to the isoflavonoid class and is a derivative of phenoxodiol, itself a synthetic analog of the natural isoflavone genistein.

Molecular Formula C22H20O4
Molecular Weight 348.4 g/mol
Cat. No. B8520623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriphen diol
Molecular FormulaC22H20O4
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2C(COC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O
InChIInChI=1S/C22H20O4/c1-25-18-9-4-15(5-10-18)22-19-11-8-17(24)12-21(19)26-13-20(22)14-2-6-16(23)7-3-14/h2-12,20,22-24H,13H2,1H3
InChIKeyKQCJZAUNKSGEFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triphen Diol (NV-196, Triphendiol) — Product Baseline and Structural Identity for Oncology Research Procurement


Triphen diol (CAS 1213777-80-0), also known as triphendiol or NV-196, is a synthetic isoflavene with the IUPAC name (3R,4S)-3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol and molecular formula C22H20O4 (MW 348.39) [1]. It belongs to the isoflavonoid class and is a derivative of phenoxodiol, itself a synthetic analog of the natural isoflavone genistein [2]. Triphen diol was developed as an investigational oncology agent and has received FDA Orphan Drug Designation for pancreatic cancer and cholangiocarcinoma [3]. Its mechanism involves induction of apoptosis through both caspase-dependent and caspase-independent pathways, and it functions as a gemcitabine sensitizer in preclinical models [1].

Why Generic Isoflavones or In-Class Compounds Cannot Replace Triphen Diol in Pancreaticobiliary Cancer Research


Triphen diol occupies a distinct position within the isoflavonoid lineage — it is neither interchangeable with its parent compound phenoxodiol nor with the natural isoflavone genistein. Phenoxodiol induces apoptosis primarily through caspase-dependent mechanisms (mitochondrial caspase activation and XIAP inhibition), whereas triphendiol engages both caspase-dependent and caspase-independent pathways, enabling apoptotic execution even when caspase cascades are blocked [1]. Genistein, the natural precursor in this structural series, requires approximately 25- to 31-fold higher concentrations to achieve comparable growth inhibition in pancreatic cancer cell lines (IC50 of 20–25 µM vs 0.8–8 µM for triphen diol) [2]. Furthermore, triphen diol's documented synergistic interaction with gemcitabine — producing combination index values below 0.5 — is a pharmacodynamic property not established for generic isoflavones [1]. Simple substitution by structural analogs therefore risks loss of the dual-apoptosis mechanism, loss of gemcitabine sensitization capacity, and orders-of-magnitude loss in potency.

Triphen Diol (NV-196) — Quantitative Differentiation Evidence vs. Closest Analogs and Standard of Care


Triphen Diol vs. Genistein: Potency Differential in Pancreatic Cancer Cell Lines

In pancreatic cancer cell lines, triphen diol demonstrates substantially greater antiproliferative potency than the natural isoflavone genistein, the foundational compound in this pharmacophore lineage. After 120-hour exposure, triphen diol produced IC50 values of approximately 8 µM against HPAC and PANC-1 cells, and 0.8 µM against MIAPaCa-2 cells [1]. In contrast, genistein — tested in the same MIAPaCa-2 and PANC-1 cell lines — exhibited IC50 values of 20 µM and 25 µM respectively as determined by MTT assay [2]. This represents a 25-fold potency advantage for triphen diol in MIAPaCa-2 cells (0.8 vs 20 µM) and a 3.1-fold advantage in PANC-1 cells (8 vs 25 µM).

pancreatic cancer isoflavene antiproliferative IC50

Triphen Diol vs. Phenoxodiol: Dual Caspase-Independent and Caspase-Dependent Apoptosis Mechanism

A key mechanistic distinction between triphen diol and its parent compound phenoxodiol lies in the pathway breadth of apoptosis induction. In HPAC and MIAPaCa-2 pancreatic cancer cells, pretreatment with the pan-caspase inhibitor zVAD-fmk (10 µM) inhibited triphen diol-induced cell death characterized by cell detachment and PI binding, but did NOT inhibit triphen diol-induced apoptosis, demonstrating that a large component of the apoptotic effect proceeds through caspase-independent pathways [1]. In contrast, phenoxodiol's anticancer activity is described as being mediated through activation of the mitochondrial caspase system, inhibition of XIAP, and disruption of FLIP expression — a caspase-dependent cascade [2]. Triphen diol additionally engages total Akt removal and XIAP degradation as early events (observable at 4 h), mechanisms that phenoxodiol does not replicate to the same extent [1].

apoptosis mechanism caspase-independent isoflavene XIAP

Triphen Diol Plus Gemcitabine: Synergistic Combination Index and Dose Reduction in Pancreatic Cancer

Triphen diol acts as a potent gemcitabine sensitizer, a property not demonstrated by genistein or phenoxodiol to the same quantitative degree in pancreatic cancer. Using the Chou-Talalay combination index (CI) method, triphen diol pretreatment (24 h) followed by gemcitabine (120 h) produced strong synergy with CI < 0.5 against both HPAC and MIAPaCa-2 cell lines [1]. In MIAPaCa-2 cells, synergy was observed across all inhibitory concentration parameters (IC50–IC99) with a dose reduction index of 3- to 4-fold for gemcitabine. In HPAC cells, a gemcitabine dose reduction index of approximately 7.8-fold was achieved at the IC50 level [1]. Without pretreatment, sensitization was markedly less pronounced, underscoring the schedule-dependence of the effect [1].

gemcitabine sensitizer combination index dose reduction synergy

Triphen Diol In Vivo Efficacy: Tumor Volume Reduction in Pancreatic Cancer Xenograft Models

Triphen diol demonstrates quantifiable in vivo antitumor activity both as monotherapy and in combination with gemcitabine. In the MIAPaCa-2 xenograft model, the combination of triphen diol (50 mg/kg) and gemcitabine (4 mg/kg) reduced terminal tumor burden to %T/C = 38 compared with single-agent controls [1]. Notably, even at half dosages (25 mg/kg triphen diol + 2 mg/kg gemcitabine), terminal tumor burden remained reduced at %T/C = 47.8 [1]. In the HPAC xenograft model, combination therapy (100 mg/kg triphen diol + 20 mg/kg gemcitabine) produced %T/C = 51, while triphen diol monotherapy alone yielded %T/C = 94 and gemcitabine monotherapy %T/C = 79 [1]. Independently, an earlier study reported a 62% mean reduction in tumor volume in triphen diol-treated mice bearing human pancreatic cancer xenografts compared with untreated controls [2].

xenograft tumor burden in vivo efficacy pancreatic cancer

Triphen Diol p53-Independent Activity: Efficacy Across Wild-Type and Mutant p53 Pancreatic Cancer Cells

A large proportion of pancreatic cancers harbor p53 mutations that confer resistance to p53-dependent chemotherapies. Triphen diol induced G2/M cell cycle arrest and mitochondrial depolarization in all three pancreatic cancer lines tested — HPAC (wild-type p53), MIAPaCa-2 (p53 R248W mutant), and PANC-1 (p53 R273H mutant) — demonstrating p53-independent antiproliferative activity [1]. The basal p53 protein level in MIAPaCa-2 was 94-fold higher than in HPAC, yet triphen diol remained effective in both [1]. In contrast, gemcitabine (the standard-of-care comparator) activated only caspases 3 and 9, whereas triphen diol additionally activated caspase 2, suggesting a broader apoptotic signaling repertoire [1].

p53-independent mutant p53 G2/M arrest drug resistance

Regulatory Differentiation: FDA Orphan Drug Designation for Pancreatic Cancer and Cholangiocarcinoma

Triphen diol holds FDA Orphan Drug Designation for two indications: pancreatic cancer and cholangiocarcinoma (bile duct cancer), granted in January 2008, and an additional designation for stage IIb–IV malignant melanoma granted in February 2008 [1]. This regulatory milestone is not shared by genistein or generic isoflavones. While phenoxodiol also advanced to clinical trials, its Orphan Drug designation history differs and it was primarily developed for ovarian cancer [2]. The Orphan Drug status for pancreaticobiliary cancers signals that regulatory bodies have reviewed preclinical evidence — including the 62% mean tumor volume reduction data — and deemed triphen diol to have credible therapeutic potential for these rare, high-unmet-need indications [1].

orphan drug FDA designation pancreatic cancer cholangiocarcinoma

Triphen Diol (NV-196) — Evidence-Backed Research and Procurement Application Scenarios


Pancreatic Cancer Gemcitabine Sensitization Studies (In Vitro and In Vivo)

Triphen diol is the appropriate procurement choice for laboratories investigating gemcitabine combination strategies in pancreatic adenocarcinoma. The compound has demonstrated strong synergy (combination index < 0.5) with gemcitabine in HPAC and MIAPaCa-2 cells, producing a 3- to 7.8-fold dose reduction of gemcitabine [1]. In xenograft models, the combination reduced terminal tumor burden to %T/C = 38–51, compared with %T/C = 79 for gemcitabine alone and %T/C = 94 for triphen diol alone in HPAC tumors [1]. The optimal schedule — 24-hour triphen diol pretreatment before gemcitabine — is experimentally defined, enabling reproducible protocol design [1].

Apoptosis Mechanism Research Requiring Dual Caspase-Dependent and Caspase-Independent Pathway Engagement

For apoptosis researchers studying cell death mechanisms in chemoresistant cancers, triphen diol provides a unique tool compound that maintains apoptotic activity even under pan-caspase inhibition. In HPAC cells, zVAD-fmk pretreatment did not abrogate triphen diol-induced apoptosis, confirming a robust caspase-independent component [1]. This contrasts with phenoxodiol, which acts primarily through caspase-dependent mechanisms [2]. Triphen diol also triggers early Akt depletion and XIAP degradation (within 4 hours), offering a defined temporal window for mechanistic interrogation [1].

p53-Mutant and Chemoresistant Pancreatic Cancer Model Studies

Triphen diol is particularly suited for research in p53-mutant pancreatic cancer models, where many chemotherapeutics show reduced efficacy. The compound induces G2/M arrest and mitochondrial depolarization in MIAPaCa-2 (p53 R248W, 94-fold higher basal p53 than wild-type HPAC) and PANC-1 (p53 R273H) with comparable effectiveness to wild-type p53 HPAC cells [1]. This p53-independent activity profile supports procurement for drug resistance and synthetic lethality screening programs.

Orphan Indication Drug Development Programs for Pancreaticobiliary Cancers

Biopharmaceutical companies and translational research centers developing therapies for pancreatic cancer or cholangiocarcinoma can leverage triphen diol's FDA Orphan Drug Designation as part of their regulatory strategy. The designation was granted based on preclinical evidence including 62% mean tumor volume reduction in xenograft models [3]. Two Phase I clinical trials have been completed, demonstrating acceptable pharmacokinetic profiles in human volunteers with no reported side effects [3], providing a clinical safety foundation for further development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triphen diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.